REACTION_CXSMILES
|
[CH2:1]([Mg]Br)[CH3:2].[Cl:5][C:6]1[N:11]=[C:10]([N:12]([CH3:14])[CH3:13])[CH:9]=[C:8]([Cl:15])[N:7]=1>C(OCC)C.C1COCC1.C(Cl)(Cl)Cl.[Br-].[Zn+2].[Br-].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:5][C:6]1[N:11]=[C:10]([N:12]([CH3:14])[CH3:13])[CH:9]=[C:8]([CH2:1][CH3:2])[N:7]=1.[Cl:15][C:8]1[N:7]=[C:6]([CH2:1][CH3:2])[N:11]=[C:10]([N:12]([CH3:14])[CH3:13])[CH:9]=1 |f:5.6.7,^1:36,38,57,76|
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Name
|
|
Quantity
|
3.8 mL
|
Type
|
reactant
|
Smiles
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C(C)[Mg]Br
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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C(C)OCC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
|
2.6 g
|
Type
|
catalyst
|
Smiles
|
[Br-].[Zn+2].[Br-]
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Name
|
|
Quantity
|
15 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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ClC1=NC(=CC(=N1)N(C)C)Cl
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Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0.6 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-65 (± 5) °C
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Type
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CUSTOM
|
Details
|
the mixture was stirred at −75° C. for 70 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WAIT
|
Details
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at room temperature for 1 h
|
Duration
|
1 h
|
Type
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TEMPERATURE
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Details
|
the mixture was heated
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Type
|
TEMPERATURE
|
Details
|
to reflux for 17 h
|
Duration
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17 h
|
Type
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TEMPERATURE
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Details
|
The mixture was cooled to room temperature
|
Type
|
WASH
|
Details
|
washed with saturated aqueous ammonium chloride
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Type
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EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the desiccant was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (hexane/ethyl acetate=15:1)
|
Reaction Time |
70 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC(=N1)N(C)C)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.18 g |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC(=N1)CC)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.46 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |